(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine
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Overview
Description
(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine: is a chiral compound with significant importance in various fields of scientific research. It is a pyrrolidine derivative, characterized by the presence of a benzyl group and a methylamino group attached to the pyrrolidine ring. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: In chemistry, (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting neurological and psychiatric disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Mechanism of Action
The mechanism of action of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
(3S)-(+)-Benzyl-3-(Methylamino)Pyrrolidine: The enantiomer of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine, with opposite stereochemistry.
(3R)-(-)-Benzyl-3-(Ethylamino)Pyrrolidine: A similar compound with an ethylamino group instead of a methylamino group.
(3R)-(-)-Benzyl-3-(Dimethylamino)Pyrrolidine: A derivative with a dimethylamino group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C12H20Cl2N2 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H |
InChI Key |
NAVVMBPTIXZIKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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